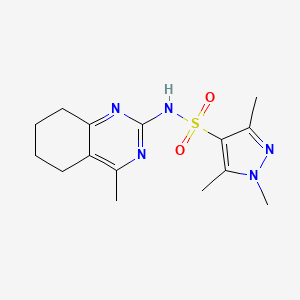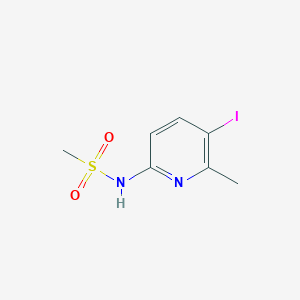![molecular formula C14H19BrN2O2 B7662844 3-bromo-5-methyl-N-[3-oxo-3-(propylamino)propyl]benzamide](/img/structure/B7662844.png)
3-bromo-5-methyl-N-[3-oxo-3-(propylamino)propyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 3-bromo-5-methyl-N-[3-oxo-3-(propylamino)propyl]benzamide, also known as BAY 73-6691, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is a selective inhibitor of soluble guanylate cyclase (sGC), an enzyme that plays a crucial role in the regulation of cyclic guanosine monophosphate (cGMP) levels in the body. In
Mecanismo De Acción
3-bromo-5-methyl-N-[3-oxo-3-(propylamino)propyl]benzamide 73-6691 is a selective inhibitor of sGC, an enzyme that catalyzes the conversion of guanosine triphosphate (GTP) to cGMP. By inhibiting sGC, this compound 73-6691 reduces the production of cGMP, leading to a decrease in smooth muscle relaxation and vasodilation. This mechanism of action makes this compound 73-6691 a potential therapeutic agent for the treatment of cardiovascular diseases and pulmonary hypertension.
Biochemical and Physiological Effects
This compound 73-6691 has been shown to have a number of biochemical and physiological effects in animal models and in vitro studies. The compound has been shown to increase cGMP levels in smooth muscle cells, leading to vasodilation and improved blood flow. This compound 73-6691 has also been shown to inhibit the growth of certain cancer cell lines, possibly through the induction of apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-bromo-5-methyl-N-[3-oxo-3-(propylamino)propyl]benzamide 73-6691 in lab experiments is its selectivity for sGC, which allows for targeted inhibition of cGMP production. This selectivity also reduces the potential for off-target effects and toxicity. However, one limitation of using this compound 73-6691 is its relatively low potency, which may require higher concentrations of the compound to achieve desired effects.
Direcciones Futuras
There are several future directions for the study of 3-bromo-5-methyl-N-[3-oxo-3-(propylamino)propyl]benzamide 73-6691. One area of research is the development of more potent and selective sGC inhibitors for the treatment of cardiovascular diseases, pulmonary hypertension, and other conditions. Another direction is the investigation of the compound's potential use in the treatment of cancer, either alone or in combination with other chemotherapeutic agents. Finally, further studies are needed to elucidate the biochemical and physiological effects of this compound 73-6691 and to determine its potential therapeutic applications in other disease states.
Métodos De Síntesis
The synthesis of 3-bromo-5-methyl-N-[3-oxo-3-(propylamino)propyl]benzamide 73-6691 involves a multi-step process that begins with the reaction of 3-bromoaniline with propionyl chloride to form N-(3-bromo-5-methylphenyl)propionamide. This compound is then reacted with ethyl chloroformate and propylamine to yield N-[3-(propylamino)-3-oxopropyl]-N-(3-bromo-5-methylphenyl)propionamide. The final step involves the reaction of this intermediate compound with benzoyl chloride to form this compound.
Aplicaciones Científicas De Investigación
3-bromo-5-methyl-N-[3-oxo-3-(propylamino)propyl]benzamide 73-6691 has been used in a variety of scientific research applications, including the study of cardiovascular diseases, pulmonary hypertension, and erectile dysfunction. The compound has been shown to increase cGMP levels in smooth muscle cells, leading to vasodilation and improved blood flow. This compound 73-6691 has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of certain cancer cell lines.
Propiedades
IUPAC Name |
3-bromo-5-methyl-N-[3-oxo-3-(propylamino)propyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BrN2O2/c1-3-5-16-13(18)4-6-17-14(19)11-7-10(2)8-12(15)9-11/h7-9H,3-6H2,1-2H3,(H,16,18)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJKCVZRAFAVWFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)CCNC(=O)C1=CC(=CC(=C1)C)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(difluoromethoxy)-5-fluoro-N-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]aniline](/img/structure/B7662762.png)
![N-[(1-benzylimidazol-2-yl)methyl]-5-ethyl-3-methyl-1,2-oxazole-4-carboxamide](/img/structure/B7662767.png)

![N-[3-(azepan-1-yl)phenyl]ethanesulfonamide](/img/structure/B7662787.png)
![1-[4-(4-Chloro-3-methoxybenzoyl)-1,4-diazepan-1-yl]-2-methylpropan-1-one](/img/structure/B7662797.png)
![2,3,6-trifluoro-N-[5-(oxan-4-yl)-1H-pyrazol-3-yl]benzamide](/img/structure/B7662806.png)

![3-bromo-5-methyl-N-[2-(methylamino)-2-oxoethyl]-N-propylbenzamide](/img/structure/B7662813.png)
![(E)-3-(3-hydroxy-4-methoxyphenyl)-N-[1-(1,3,5-trimethylpyrazol-4-yl)propyl]prop-2-enamide](/img/structure/B7662814.png)
![7-Chloro-2-[[3-chloro-2-(methoxymethyl)anilino]methyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7662817.png)
![[4-(2-Methoxyphenyl)piperazin-1-yl]-(4-methyl-2-phenylpyrimidin-5-yl)methanone](/img/structure/B7662835.png)
![(3S)-1-[2-[3-(trifluoromethyl)phenyl]-1,3-thiazole-4-carbonyl]piperidine-3-carboxylic acid](/img/structure/B7662836.png)
![3-bromo-5-methyl-N-[2-(4-methyl-1,2,4-triazol-3-yl)ethyl]benzamide](/img/structure/B7662849.png)

